molecular formula C10H12FN3O B15090565 3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea

3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea

Cat. No.: B15090565
M. Wt: 209.22 g/mol
InChI Key: OQRXJTBZNISMBI-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea is a chemical compound that features an azetidine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea typically involves the reaction of azetidine derivatives with fluorophenyl isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Azetidin-3-yl)-1-phenylurea: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    3-(Azetidin-3-yl)-1-(4-fluorophenyl)urea: Similar structure but with the fluorine atom in a different position, potentially altering its chemical behavior.

Uniqueness

3-(Azetidin-3-yl)-1-(3-fluorophenyl)urea is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12FN3O

Molecular Weight

209.22 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-(3-fluorophenyl)urea

InChI

InChI=1S/C10H12FN3O/c11-7-2-1-3-8(4-7)13-10(15)14-9-5-12-6-9/h1-4,9,12H,5-6H2,(H2,13,14,15)

InChI Key

OQRXJTBZNISMBI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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